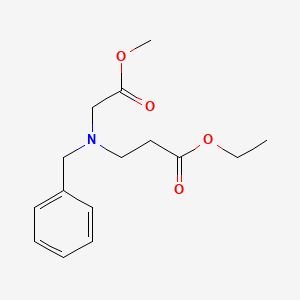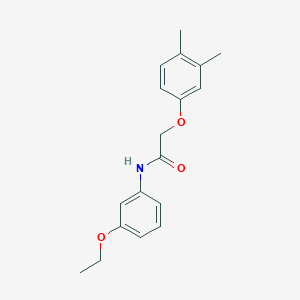
2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide
Overview
Description
2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylpyridinyl group connected through an acetamide linkage. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of 4-ethoxybenzaldehyde, which is then subjected to a condensation reaction with 5-methyl-2-pyridinecarboxylic acid. The resulting intermediate is further reacted with acetic anhydride to form the final product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Substituted ethoxy derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.
2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide: Differing by the position of the methyl group on the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-7-5-13(6-8-14)10-16(19)18-15-9-4-12(2)11-17-15/h4-9,11H,3,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISZSZMMABAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(4-chlorophenyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4838978.png)
![4-benzyl-1-{2-[(2-methoxyethyl)thio]benzoyl}piperidine](/img/structure/B4838981.png)
![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4838998.png)



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4839024.png)
![[(2-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4839030.png)

![5-({3-[(3-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4839039.png)
![3-isobutyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4839048.png)
![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4839049.png)
![{2-[(3,6-dimethyl-4-phenylquinolin-2-yl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B4839054.png)
